(R)-2-Aminopent-4-ynoic acid hydrochloride
Description
Significance of Chiral Alkyne-Containing Amino Acids in Chemical Biology and Organic Synthesis
Chiral alkyne-containing amino acids are highly valued synthetic building blocks. nih.gov Their bifunctionality, possessing both an amino acid moiety and a reactive alkyne group, allows for their incorporation into peptides and proteins, as well as their participation in a variety of chemical reactions. The terminal alkyne is particularly useful as a handle for "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. iris-biotech.decaymanchem.com This has made them instrumental in creating novel biomaterials, in drug delivery, and for diagnostic purposes. nbinno.com
The chirality of these amino acids is crucial, as biological systems are inherently chiral. The specific stereochemistry of a molecule can dictate its biological activity, from enzyme inhibition to protein binding. The ability to synthesize and utilize specific enantiomers, such as the (R) or (S) form, allows researchers to probe and manipulate biological processes with high precision. nih.gov
Historical Context of Propargylglycine (B1618536) Analogs and Their Research Utility
Propargylglycine and its analogs have a rich history as mechanism-based enzyme inhibitors, also known as "suicide inhibitors." These molecules are designed to be processed by a target enzyme, leading to the generation of a reactive species that covalently and irreversibly inactivates the enzyme. L-propargylglycine ((S)-2-aminopent-4-ynoic acid) is a well-known inhibitor of several enzymes, including cystathionine (B15957) γ-lyase (CSE), an enzyme involved in the production of hydrogen sulfide (B99878) (H₂S). chemicalbook.com By inhibiting CSE, propargylglycine has been instrumental in studying the physiological roles of H₂S in processes like vasodilation and neurotransmission. nbinno.comchemicalbook.com
The study of propargylglycine analogs has provided valuable insights into enzyme mechanisms. For instance, N-propargylglycine is a well-characterized covalent inactivator of proline dehydrogenase (PRODH), an enzyme implicated in cancer cell metabolism. nih.gov Structural and kinetic studies of such analogs help in understanding the initial docking of the inhibitor in the enzyme's active site and the subsequent chemical steps leading to inactivation. nih.gov This knowledge is critical for the rational design of new and more potent enzyme inhibitors.
Overview of (R)-2-Aminopent-4-ynoic Acid Hydrochloride's Diverse Applications in Mechanistic Biological Studies
While much of the early research focused on L-propargylglycine, the (R)-enantiomer, (R)-2-Aminopent-4-ynoic acid, has its own distinct and important applications. As an enzyme inhibitor, it is notably used to target cystathionine gamma-lyase, thereby affecting hydrogen sulfide metabolism. nbinno.com This makes it a valuable tool in neuroprotection studies, where hydrogen sulfide is a key signaling molecule, and in cardiovascular research investigating its role in regulating blood pressure. nbinno.com
Furthermore, the incorporation of D-propargylglycine into peptides allows for the creation of novel peptide structures with altered properties. nbinno.com The terminal alkyne serves as a versatile handle for click chemistry, enabling the straightforward conjugation of these peptides to other molecules like fluorescent probes, polymers, or targeting ligands. iris-biotech.denbinno.com This has significant implications for the development of advanced drug delivery systems, new diagnostic tools, and innovative biomaterials. nbinno.com The stereospecificity of the (R)-enantiomer can lead to peptides with different conformations and biological activities compared to their L-enantiomer counterparts.
Properties
IUPAC Name |
(2R)-2-aminopent-4-ynoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2.ClH/c1-2-3-4(6)5(7)8;/h1,4H,3,6H2,(H,7,8);1H/t4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMBUICGODABQY-PGMHMLKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC[C@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Stereoselective Synthesis and Methodological Development
Asymmetric Synthetic Routes to (R)-2-Aminopent-4-ynoic Acid Hydrochloride
The primary challenge in synthesizing this compound lies in the stereoselective formation of the chiral center at the α-carbon. Various asymmetric methodologies have been developed to address this, broadly categorized into chiral auxiliary-mediated syntheses, enantioselective catalysis, and biocatalytic or chemoenzymatic approaches.
Chiral Auxiliaries and Enantioselective Catalysis in Synthesis
Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Once the desired stereocenter is established, the auxiliary can be removed and ideally recycled.
A prominent strategy for the synthesis of α-amino acids involves the use of chiral N-acyl oxazolidinones, famously developed by Evans. While a direct example for (R)-2-Aminopent-4-ynoic acid is not prevalent in the literature, the synthesis of the analogous (S)-2-alkyl-2-aminopent-4-enoic acids has been demonstrated using a ferrocenyl-based chiral auxiliary. This approach involves the stereoselective allylation of a cis-2-ferrocenyl-3-pivaloyl-4-alkyl-1,3-oxazolidin-5-one, achieving high diastereoselectivity (>98% de), followed by hydrolysis to yield the desired amino acid. rsc.org A similar strategy employing a propargyl halide instead of an allyl halide could conceptually be applied for the synthesis of the target compound.
Another powerful chiral auxiliary is Ellman's sulfinamide. The asymmetric synthesis of propargylamines has been successfully achieved through the condensation of aldehydes with (R)-tert-butanesulfinamide to form N-sulfinylimines. Subsequent nucleophilic addition of an alkynyl Grignard or lithium reagent to the imine proceeds with high diastereoselectivity, and the sulfinyl group can be readily cleaved under acidic conditions to afford the free amine. nih.govresearchgate.net This method offers a versatile route to a variety of propargylamines with different substituents. researchgate.net
Enantioselective catalysis offers a more atom-economical approach as it obviates the need for stoichiometric amounts of a chiral auxiliary. Transition metal complexes with chiral ligands are commonly employed to catalyze asymmetric transformations. For instance, the enantioselective propargylation of aldehydes, a key step in building the carbon skeleton of the target molecule, can be achieved using chiral catalysts. researchgate.net While specific catalytic systems for the direct asymmetric amination of a suitable pent-4-ynoic acid derivative are still under development, related catalytic enantioselective transformations of propargylic precursors are an active area of research. nih.gov
Biocatalytic and Chemoenzymatic Approaches for Asymmetric Production
Biocatalysis and chemoenzymatic synthesis have emerged as powerful and sustainable alternatives to traditional chemical methods for the production of enantiopure compounds. researchgate.netnih.govnih.govresearchgate.net These approaches leverage the high stereoselectivity of enzymes to perform specific transformations under mild reaction conditions.
For the synthesis of (R)-amino acids, transaminases (TAs) are particularly attractive enzymes. A chemoenzymatic approach could involve the chemical synthesis of the corresponding α-keto acid, 2-oxopent-4-ynoic acid, which is then subjected to an asymmetric reductive amination catalyzed by an (R)-selective transaminase. This strategy has been successfully applied to the synthesis of other chiral amines and amino acids. rsc.org The choice of the amine donor and the specific transaminase is crucial for achieving high conversion and enantiomeric excess.
Another biocatalytic strategy is the kinetic resolution of a racemic mixture of 2-aminopent-4-ynoic acid. This can be achieved using enzymes such as amino acid acylases or oxidases that selectively act on one enantiomer, leaving the other enantiomer in high enantiopurity. For example, an L-amino acid oxidase could be used to selectively oxidize the (S)-enantiomer, allowing for the isolation of the desired (R)-enantiomer.
A chemoenzymatic protocol for the synthesis of the β-blocker (S)-bisoprolol involved a key kinetic resolution step of a racemic chlorohydrin catalyzed by lipase B from Candida antarctica (CALB). researchgate.net This highlights the potential of lipases in resolving racemic intermediates that could be precursors to the target amino acid.
Optimization of Synthetic Methodologies for Enantiopurity and Yield
The optimization of reaction parameters is critical to maximize both the yield and the enantiomeric excess (ee) of the desired product. In chiral auxiliary-mediated synthesis, the choice of solvent, temperature, and Lewis acid can significantly influence the diastereoselectivity of the key bond-forming step. For instance, in the alkylation of pseudoephedrine amides, the diastereoselectivity can be highly dependent on the reaction conditions. harvard.edu
In enantioselective catalysis, the structure of the chiral ligand and the metal precursor are key determinants of the reaction's efficiency and stereoselectivity. A screening of different ligands and reaction conditions is often necessary to identify the optimal catalytic system.
For biocatalytic processes, optimization involves factors such as pH, temperature, substrate and enzyme concentration, and the use of co-solvents. The development of robust enzymes through protein engineering can also lead to significant improvements in catalytic efficiency and stability. A study on the enzymatic synthesis of (S)-2-chlorophenylglycine demonstrated that through directed evolution and semi-rational design, a leucine dehydrogenase variant with enhanced specific activity could be developed, leading to complete conversion of the keto acid substrate at high concentrations. researchgate.net
| Method | Chiral Auxiliary/Catalyst | Substrate | Diastereomeric/Enantiomeric Excess (%) | Yield (%) | Reference |
| Chiral Auxiliary | cis-2-ferrocenyl-3-pivaloyl-4-alkyl-1,3-oxazolidin-5-one | Oxazolidinone derivative | >98 de | Not specified | rsc.org |
| Chiral Auxiliary | (R)-tert-butanesulfinamide | Various aldehydes | High de | Variable | nih.govresearchgate.net |
| Biocatalysis (Kinetic Resolution) | Lipase B from Candida antarctica | Racemic chlorohydrin | 96 ee (for (S)-bisoprolol) | 19 (overall) | researchgate.net |
| Chemoenzymatic | Engineered Leucine Dehydrogenase | (2-chlorophenyl)glyoxylic acid | Not specified | 91.7 (for keto acid) | researchgate.net |
Green Chemistry Principles and Sustainable Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govrsc.org The synthesis of this compound can be made more sustainable by incorporating these principles.
The use of catalytic methods, particularly enantioselective catalysis and biocatalysis, is inherently greener than stoichiometric approaches that use chiral auxiliaries, as it reduces waste and improves atom economy. Biocatalytic methods are especially advantageous as they are often performed in aqueous media under mild conditions, reducing the need for volatile organic solvents and harsh reagents. arkat-usa.org
Furthermore, the use of renewable starting materials and the development of processes with high energy efficiency contribute to a more sustainable synthesis. While specific green chemistry applications for the synthesis of this compound are not extensively documented, the general trends in the synthesis of unnatural amino acids point towards a greater adoption of these sustainable practices. nih.gov
Chemical Reactivity and Derivatization Strategies for Research Probe Development
Bioorthogonal Functionalization through the Terminal Alkyne Moiety
Bioorthogonal chemistry refers to reactions that can occur in complex biological environments without interfering with native biochemical processes. glenresearch.com The terminal alkyne of (R)-2-Aminopent-4-ynoic acid is an ideal handle for such reactions, as alkynes are generally absent in biological systems. glenresearch.com This allows for the specific labeling of molecules that have been modified to include this amino acid.
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, a set of reactions known for their reliability, high yields, and specificity. glenresearch.comwikipedia.org This reaction joins a terminal alkyne, such as the one in (R)-2-Aminopent-4-ynoic acid, with an azide-functionalized molecule to form a stable triazole linkage. wikipedia.orgnih.gov The reaction is highly efficient and forms exclusively the 1,4-disubstituted triazole regioisomer. nih.gov
The process is typically catalyzed by a copper(I) source, which can be added directly (e.g., CuBr) or generated in situ from a copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate. wikipedia.org To prevent potential damage to biomolecules from copper ions, especially in biological applications, copper-stabilizing ligands such as tris(benzyltriazolylmethyl)amine (TBTA) are often employed. glenresearch.comscispace.com These ligands not only protect the biological sample but also accelerate the reaction. scispace.com
By incorporating (R)-2-Aminopent-4-ynoic acid into a peptide or another biomolecule, the terminal alkyne serves as a point of attachment for various probes, including:
Fluorophores: For imaging and tracking biomolecules in cells.
Biotin (B1667282) tags: For affinity purification and detection.
Drug molecules: To create targeted therapeutic agents.
The reliability of CuAAC makes it a primary method for functionalizing biomolecules containing this versatile amino acid. medchemexpress.com
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is an alternative to CuAAC that circumvents the need for a potentially cytotoxic copper catalyst. magtech.com.cnnih.gov This reaction relies on the high intrinsic reactivity of a strained cyclooctyne (B158145), which readily reacts with an azide (B81097) without any catalyst. magtech.com.cn
While the terminal alkyne of (R)-2-Aminopent-4-ynoic acid is not strained and thus not suitable as the high-energy partner in a typical SPAAC reaction, the compound can still be utilized in this context. For instance, the amino acid can be derivatized to contain an azide group, which can then react with a probe containing a strained alkyne like dibenzocyclooctyne (DIBO) or difluorinated cyclooctyne (DIFO). nih.govnih.gov This "role-reversal" allows for copper-free ligation, which is highly advantageous for studies in living organisms. nih.gov The rate of SPAAC can be exceptionally fast, with some reactions being significantly faster than the cycloaddition with benzyl (B1604629) azide. nih.gov
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |
|---|---|---|
| Alkyne Type | Terminal Alkyne (e.g., from (R)-2-Aminopent-4-ynoic acid) | Strained Cyclooctyne (e.g., DIBO, BCN, DIFO) |
| Catalyst | Copper(I) salt, often with a reducing agent and ligand. wikipedia.org | None required (driven by ring strain). magtech.com.cn |
| Reaction Rate | Generally fast, accelerated by ligands. scispace.com | Can be exceptionally fast, tunable by cyclooctyne structure. nih.gov |
| Biocompatibility | Potential cytotoxicity from copper catalyst requires careful use of ligands for in vivo applications. glenresearch.com | Excellent; no metal catalyst needed, making it ideal for live-cell and in vivo studies. nih.gov |
| Regioselectivity | Highly selective, forms only the 1,4-triazole isomer. nih.gov | Forms a mixture of regioisomers, though often one predominates. |
Beyond the widely used azide-alkyne cycloadditions, the terminal alkyne of (R)-2-Aminopent-4-ynoic acid can potentially participate in other bioorthogonal reactions. One such reaction is the Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC). This reaction pairs a strained cyclooctyne with a nitrone to form an N-alkylated isoxazoline. nih.gov While this reaction typically involves a strained alkyne, the development of new reaction partners could enable the use of terminal alkynes in similar transformations.
Another powerful class of bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) reaction, often between a tetrazine and a strained alkene (e.g., trans-cyclooctene (B1233481) or norbornene). nih.gov While not a direct reaction of the alkyne, the versatility of the amino acid scaffold means it could be modified to carry a dienophile, allowing the alkyne to be used in an orthogonal labeling step. The continuous development of new bioorthogonal tools ensures that the utility of building blocks like (R)-2-Aminopent-4-ynoic acid will continue to expand. nih.gov
Amide Bond Formation and Peptide Coupling Methodologies Utilizing the Amino Acid Moiety
The amino acid character of (R)-2-Aminopent-4-ynoic acid hydrochloride allows for its incorporation into peptide chains via standard amide bond formation. researchgate.net This reaction, also known as peptide coupling, involves the formation of a covalent bond between the carboxylic acid group of one amino acid and the amino group of another. bachem.com
To facilitate this process, the carboxylic acid is typically activated using a coupling reagent. This converts the hydroxyl group of the carboxylic acid into a better leaving group, making it susceptible to nucleophilic attack by the amine. luxembourg-bio.com A wide variety of coupling reagents have been developed, each with specific advantages regarding reaction speed, efficiency, and suppression of side reactions like racemization. researchgate.netuni-kiel.de
Common strategies for incorporating (R)-2-Aminopent-4-ynoic acid into a peptide sequence include:
Carbodiimide Reagents: Molecules like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are classic coupling agents. They are often used with additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and minimize the loss of stereochemical integrity. bachem.comluxembourg-bio.com
Onium Salt Reagents: Phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU, HCTU) are highly efficient and widely used in solid-phase peptide synthesis (SPPS). bachem.comsigmaaldrich.com Reagents like HATU are particularly effective for difficult couplings, including those involving sterically hindered amino acids. sigmaaldrich.com
The choice of coupling reagent and conditions depends on the specific amino acids being coupled and whether the synthesis is performed in solution or on a solid support. bachem.com
| Reagent Class | Examples | Key Features |
|---|---|---|
| Carbodiimides | DCC, EDC | Widely used, cost-effective; often requires an additive (e.g., HOBt) to reduce racemization. bachem.comluxembourg-bio.com |
| Phosphonium Salts | BOP, PyBOP, PyAOP | High efficiency; can be used in excess to drive slow reactions to completion. sigmaaldrich.com |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU, COMU | Very fast and efficient, popular for both solution and solid-phase synthesis; HATU is highly reactive and good for sterically hindered couplings. sigmaaldrich.com |
Strategic Derivatization for Enhanced Research Versatility and Selectivity
The true power of this compound lies in the ability to combine derivatization strategies at both of its functional ends. This orthogonal reactivity allows for the creation of highly versatile and selective research probes.
A common strategy involves first incorporating the amino acid into a specific peptide sequence using the amide coupling methodologies described above. This peptide can be designed to target a particular protein or enzyme of interest. Once the peptide is synthesized, the pendant terminal alkyne group remains available for modification via click chemistry. medchemexpress.com
This two-stage approach enables:
Targeted Labeling: A peptide designed to bind to a specific cellular receptor can be synthesized with (R)-2-Aminopent-4-ynoic acid. A fluorescent dye with an azide group can then be "clicked" onto the peptide, allowing for precise imaging of that receptor in living cells. nih.gov
Activity-Based Probes: The amino acid can be placed at a key position within a peptide substrate for an enzyme. After the probe binds to the enzyme's active site, the alkyne can be used to attach a reporter tag or an affinity handle, enabling the study of enzyme activity and localization.
Multifunctional Probes: The amino acid moiety can be linked to one molecule of interest, while the alkyne is used to attach a second, different molecule. This allows for the construction of complex conjugates, such as those that bring two proteins into proximity or deliver a drug to a specific location marked by a fluorescent tag.
Furthermore, strategic derivatization is not limited to the alkyne and peptide backbone. The carboxyl group can be converted into other functional groups, such as amides with specific properties or esters, to fine-tune the probe's characteristics. nih.gov This multi-faceted derivatization potential makes (R)-2-Aminopent-4-ynoic acid a cornerstone for developing next-generation probes for complex biological analysis.
Site-Specific Incorporation into Peptides and Proteins for Mechanistic Studies
The ability to introduce (R)-2-Aminopent-4-ynoic acid into the primary sequence of peptides and proteins at specific locations is a cornerstone of its research applications. nih.gov This is primarily achieved through methods of non-canonical amino acid mutagenesis.
Non-canonical amino acid mutagenesis (ncAAM) is a technique that allows for the insertion of unnatural amino acids, like (R)-2-Aminopent-4-ynoic acid, into a growing polypeptide chain during protein synthesis. caltech.edunih.gov This process expands the chemical diversity of proteins beyond the 20 canonical amino acids, providing unique functionalities. caltech.edu
To achieve this, researchers often engineer components of the cell's translational machinery. For instance, a methionyl-tRNA synthetase (MetRS) has been evolved to specifically recognize and activate L-propargylglycine (the free amino acid form of the compound of interest). caltech.edunih.gov This engineered enzyme, designated PraRS, can charge a transfer RNA (tRNA) with L-propargylglycine, which is then delivered to the ribosome and incorporated into the protein sequence in response to a specific codon. caltech.edunih.gov This method has been used to quantitatively replace methionine residues with L-propargylglycine, creating proteins adorned with reactive alkyne handles. caltech.edu The development of such orthogonal systems, where the engineered synthetase does not recognize other natural amino acids, is crucial for the fidelity of incorporation. caltech.edunih.gov
| Engineered System | Target Amino Acid | Key Outcome | Research Application |
| PraRS (Evolved MetRS) | L-Propargylglycine (Pra) | Quantitative replacement of methionine with Pra. caltech.edu | Cell-selective protein labeling in mixed bacterial cultures. nih.gov |
| NLL-MetRS | Azidonorleucine (Anl) | Cell-selective incorporation of an azide-containing amino acid. nih.gov | Differential labeling of proteins from distinct bacterial strains. nih.gov |
| Cell-Free Protein Synthesis (CFPS) | p-propargyloxyphenylalanine (pPa) | High-yield, site-specific incorporation of an alkyne-containing tyrosine analog. nih.gov | Direct, linker-less protein-to-protein conjugation via click chemistry. nih.gov |
Once incorporated, the alkyne group of (R)-2-Aminopent-4-ynoic acid serves as a versatile anchor point. One major application is in the stabilization and study of peptide and protein conformations. By incorporating L-propargylglycine and an azide-containing amino acid at different positions within a peptide sequence, a stable triazole bridge can be formed internally via an intramolecular "click" reaction. peptide.compeptide.com This "stapling" technique creates a cyclic peptide with a more rigid and defined conformation than its linear counterpart. peptide.com
Studying these conformationally constrained peptides provides significant insights into the bioactive structures required for function. For example, this approach has been used to create stapled peptides that mimic the alpha-helical domains crucial for protein-protein interactions, thereby stabilizing the helix and enhancing biological activity. peptide.com The resulting stabilized structures can be analyzed using techniques like circular dichroism and nuclear magnetic resonance (NMR) to understand the structural requirements for biological recognition and activity. nih.gov
The bio-orthogonal reactivity of the alkyne group is a powerful tool for mapping molecular interactions. youtube.comnih.gov After incorporating (R)-2-Aminopent-4-ynoic acid into a protein of interest, the alkyne handle can be used to capture interacting partners. nih.gov For example, a protein containing L-propargylglycine can be exposed to a cellular environment. Its binding partners, if modified with an azide group, can be covalently linked through click chemistry. nih.gov This creates a stable complex that can be isolated and analyzed by mass spectrometry to identify the interacting proteins.
This strategy has been demonstrated in the direct, site-specific conjugation of heterologous proteins. By incorporating an alkyne-containing amino acid into one protein and an azide-containing amino acid into another, the two proteins can be covalently linked in a controlled manner. nih.gov This allows for the construction of novel protein assemblies and the precise study of the consequences of their interaction.
Enzyme Inhibition and Mechanistic Elucidation Studies
(R)-2-Aminopent-4-ynoic acid is a well-characterized mechanism-based enzyme inactivator, also known as a "suicide inhibitor." nih.govnih.govacs.org This class of inhibitors is structurally similar to the enzyme's natural substrate and is processed by the enzyme's catalytic machinery. uobasrah.edu.iqlibretexts.org However, during the catalytic cycle, a highly reactive intermediate is formed, which then covalently and irreversibly binds to the enzyme's active site, leading to inactivation. uobasrah.edu.iqteachmephysiology.com
The compound is a known inhibitor of several pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, such as γ-cystathionase and aspartate aminotransferase, as well as flavoenzymes like proline dehydrogenase (PRODH). nih.govnih.govacs.org
In the case of PRODH, L-propargylglycine acts as a substrate mimic. acs.org The enzyme's catalytic machinery initiates a reaction with the alkyne "warhead." This leads to the formation of a reactive species that covalently modifies the flavin adenine (B156593) dinucleotide (FAD) cofactor essential for the enzyme's function. acs.org Structural studies of PRODH complexed with analogs of L-propargylglycine have provided detailed snapshots of how the inhibitor docks into the active site, mimicking the natural substrate by forming key interactions with conserved amino acid residues. acs.org This research not only clarifies the mechanism of inactivation but also provides a structural blueprint for designing new, more potent inhibitors. acs.org
| Enzyme Target | Class of Enzyme | Mechanism of Inhibition | Key Mechanistic Insight |
| Proline Dehydrogenase (PRODH) | Flavoenzyme | Covalent modification of the FAD cofactor's N5 atom. acs.org | The inhibitor's recognition module mimics the substrate, positioning the alkyne for oxidative activation and covalent inactivation. acs.org |
| γ-Cystathionase | Pyridoxal Phosphate (PLP)-dependent Lyase | Mechanism-based inactivation ("suicide inhibition"). nih.govacs.org | The alkyne group is essential for the irreversible inactivation of the enzyme. nih.gov |
| Aspartate Aminotransferase | Pyridoxal Phosphate (PLP)-dependent Transferase | Irreversible inactivation during transamination. nih.gov | Leads to conformational changes in the enzyme upon binding and inactivation. nih.gov |
Activity-based protein profiling (ABPP) is a chemical proteomics strategy used to assess the functional state of entire enzyme families directly in complex biological systems. nih.govnih.gov ABPP probes typically consist of two main elements: a reactive group (or "warhead") that covalently binds to the active site of an enzyme, and a reporter tag (like biotin or a fluorophore) for detection and enrichment. nih.govfrontiersin.org
(R)-2-Aminopent-4-ynoic acid and other alkyne-containing molecules are central to a modern iteration of this technique called click chemistry-ABPP (CC-ABPP). nih.gov In this approach, the probe contains a terminal alkyne as its reactive handle, but the reporter tag is added in a second step. rsc.org The alkyne-bearing probe is introduced into a proteome, where it labels its target enzymes. Subsequently, a reporter tag functionalized with an azide group is added, and the CuAAC reaction is used to attach the tag to the probe-labeled enzymes. nih.govresearchgate.net
This two-step approach offers greater flexibility and allows the use of smaller, more cell-permeable probes that are less likely to disrupt the biological system under study. researchgate.net By using (R)-2-Aminopent-4-ynoic acid or its derivatives as the core of an ABPP probe, researchers can specifically target and identify active enzymes within a class, providing a powerful method for drug discovery and for understanding the regulation of enzymatic pathways in health and disease. frontiersin.orgelsevierpure.com
Substrate Mimicry in the Study of Enzymatic Pathways
This compound functions as a potent tool for investigating enzyme mechanisms, primarily through substrate mimicry that leads to mechanism-based inactivation. Its structure is analogous to natural amino acid substrates of various enzymes, particularly pyridoxal phosphate (PLP)-dependent enzymes such as aminotransferases. The key to its inhibitory action lies in the terminal alkyne moiety, a latent reactive group.
When an enzyme binds (R)-2-Aminopent-4-ynoic acid, it processes it as it would its natural substrate. This enzymatic processing transforms the inert alkyne into a highly reactive intermediate within the confines of the active site. This reactive species then forms a covalent bond with a nearby nucleophilic amino acid residue (e.g., lysine) in the enzyme's active site, leading to irreversible inactivation. This process is often termed "suicide inhibition" because the enzyme effectively brings about its own demise.
This mechanism-based inactivation provides profound insights into the catalytic mechanism of the target enzyme. The specificity of the inactivation helps to identify the enzyme's natural substrates and elucidate the steps of its catalytic cycle. While direct studies on (R)-2-Aminopent-4-ynoic acid are specific, the principle is well-established with analogous compounds. For instance, related molecules have been identified as mechanism-based inactivators of enzymes like γ-aminobutyric acid aminotransferase (GABA-AT) and ornithine aminotransferase (OAT). nih.govnih.gov The study of such inactivators is crucial for understanding enzyme function and for the rational design of selective inhibitors. nih.gov
Table 1: Examples of Related Mechanism-Based Inactivators and Their Targets
| Inactivator Compound | Target Enzyme | Mechanistic Principle | Reference |
| (S)-4-Amino-5-fluoropentanoic acid | GABA-AT | Suicide Inhibition | nih.gov |
| (S,E)-4-Amino-5-fluoropent-2-enoic acid | GABA-AT | Mechanism-Based Inactivation | nih.gov |
| (S)-3-Amino-4,4-difluorocyclopent-1-enecarboxylic acid | hOAT | Mechanism-Based Inactivation | nih.gov |
Metabolic Pathway Probing and Reporter Applications in in Vitro and Cellular Models Excluding Human Clinical Contexts
Applications in Metabolic Labeling and Bioorthogonal Tagging of Cellular Components
(R)-2-Aminopent-4-ynoic acid can be used as a non-canonical amino acid for metabolic labeling. nih.gov When introduced to cells in culture, it can be taken up by cellular machinery and incorporated into newly synthesized proteins in place of its canonical counterpart, methionine, due to the activity of methionyl-tRNA synthetase. This process effectively installs a tiny, chemically reactive "handle"—the alkyne group—into the proteome. nih.gov
This alkyne handle is bioorthogonal, meaning it does not react with the vast array of functional groups present in a cell. medchemexpress.com It remains inert until a specific reaction partner is introduced. The most common bioorthogonal reaction involving an alkyne is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". medchemexpress.commedchemexpress.com By adding a molecule containing an azide (B81097) group, such as a fluorescent dye or an affinity tag, researchers can specifically and covalently label the alkyne-modified proteins. nih.gov This technique allows for the visualization and isolation of proteins synthesized over a specific period. nih.gov
Proteomic Studies and Target Identification via Bioorthogonal Ligation
The ability to tag proteins with (R)-2-Aminopent-4-ynoic acid provides a powerful platform for proteomics and target identification. nih.gov After metabolic labeling, cells can be lysed, and the alkyne-tagged proteins can be subjected to bioorthogonal ligation with a probe containing both an azide and a purification handle, most commonly biotin (B1667282). nih.gov
This creates a biotin-alkyne-protein conjugate. The exceptional affinity between biotin and streptavidin is then exploited for affinity purification. The cell lysate is passed over a resin coated with streptavidin, which selectively captures the biotinylated proteins, separating them from the unlabeled proteome. The captured proteins are then eluted and identified using high-resolution mass spectrometry. nih.gov This entire workflow, often termed Bio-Orthogonal Non-Canonical Amino acid Tagging (BONCAT), enables the identification of newly synthesized proteins under various cellular conditions or in response to specific stimuli. It can also be adapted to identify the protein targets of small molecule drugs by designing drug analogues that incorporate the alkyne handle for subsequent pull-down experiments. nih.gov
Investigation of Metabolic Fluxes and Enzyme Activity in Defined Systems
Metabolic flux analysis aims to quantify the rates of metabolic reactions within a biological system. escholarship.org By using isotopically labeled versions of (R)-2-Aminopent-4-ynoic acid (e.g., containing ¹³C or ¹⁵N), researchers can trace the journey of its atoms through various metabolic pathways in in vitro or cellular models. frontiersin.orgnih.gov
When cells metabolize the labeled amino acid, the isotopes are incorporated into downstream metabolites. By analyzing the isotopic labeling patterns of these metabolites using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), it is possible to calculate the flux—or flow rate—through specific enzymatic reactions and pathways. frontiersin.orgnih.gov This provides a dynamic and quantitative picture of cellular metabolism. For instance, this method can reveal how metabolic pathways are rewired in response to environmental changes or genetic modifications. The dual nature of the compound (containing both an isotope label and a bioorthogonal handle) offers a unique advantage, allowing for both mass-based flux quantification and fluorescence- or affinity-based detection of the molecules it is incorporated into.
Development of Fluorescent and Affinity Probes for Biomolecular Detection and Purification
Beyond its use in metabolic labeling, (R)-2-Aminopent-4-ynoic acid hydrochloride serves as a fundamental building block for the synthesis of custom chemical probes. precisepeg.comtargetmol.com The terminal alkyne is a versatile chemical handle that can be readily conjugated to a wide array of functional molecules using click chemistry.
To create a fluorescent probe, the amino acid is reacted with an azide-functionalized fluorophore. The resulting molecule retains the amino acid structure, which can direct it to specific enzymes or transporters, while the attached fluorophore allows for its detection using fluorescence microscopy or spectroscopy. Such probes are invaluable for visualizing the subcellular localization of target proteins or for use in fluorescence-based binding assays.
Similarly, an affinity probe can be synthesized by conjugating the amino acid to an azide-functionalized affinity tag, such as biotin. nih.gov If the amino acid portion of the probe binds to a specific protein, this interaction can be used to isolate the protein from a complex biological sample. nih.gov This strategy is a cornerstone of chemical proteomics, enabling the identification of proteins that interact with small molecules and the purification of enzymes for further characterization. nih.gov
Table 2: Functional Tags for Probe Development via Click Chemistry
| Tag Type | Example Molecule | Application |
| Fluorescent Tag | Azide-Fluor 488 | Fluorescence Microscopy, Flow Cytometry |
| Fluorescent Tag | Azide-TAMRA | FRET Assays, Fluorescence Polarization |
| Affinity Tag | Azido-Biotin | Affinity Purification, Western Blotting |
| Crosslinker | Diazirine-Azide | Photo-affinity Labeling, Target ID |
Computational and Theoretical Investigations of R 2 Aminopent 4 Ynoic Acid Hydrochloride
Molecular Modeling and Conformational Analysis of the Compound and Its Bioconjugates
Molecular modeling techniques are instrumental in elucidating the three-dimensional structure of (R)-2-Aminopent-4-ynoic acid and its behavior in a biological environment. Conformational analysis, a key component of this, explores the different spatial arrangements of the molecule's atoms that can be achieved through rotation about single bonds. For a flexible molecule like (R)-2-Aminopent-4-ynoic acid, understanding its preferred conformations is essential, as this dictates how it can interact with the active site of an enzyme.
While specific molecular dynamics simulation studies on (R)-2-Aminopent-4-ynoic acid hydrochloride are not extensively documented in publicly available literature, the principles of conformational analysis are broadly applied to similar neurologically active compounds. Such studies would typically involve computational methods to identify low-energy conformations of the molecule in different solvent environments, providing insights into the shapes it is most likely to adopt when approaching a biological target.
In the context of its bioconjugates, such as when it forms a covalent bond with a target enzyme, molecular modeling can predict the geometry of the resulting complex. For instance, after its metabolism in the liver, propargylglycine (B1618536) has been found to form a glutathione (B108866) analogue, N-[N-gamma-glutamyl(propargylglycyl)]glycine. nih.gov Computational modeling of such a bioconjugate would be critical in understanding its subsequent metabolic fate and potential off-target effects.
Prediction of Stereochemical Outcomes in Reaction Pathways
The biological activity of (R)-2-Aminopent-4-ynoic acid is intrinsically linked to its stereochemistry. Computational chemistry offers powerful tools to predict the stereochemical outcomes of synthetic reactions, guiding the design of efficient asymmetric syntheses. While specific computational studies predicting the stereoselectivity in the synthesis of (R)-2-Aminopent-4-ynoic acid are not widely published, related research highlights the feasibility of such approaches. For example, stereoselective allylation of oxazolidinones has been used to produce enantiomeric (R)- and (S)-2-alkyl-2-aminopent-4-enoic acids with high enantiomeric excess. rsc.org
Theoretical models can be employed to calculate the transition state energies for the formation of different stereoisomers. By identifying the lowest energy pathway, the most likely stereochemical outcome can be predicted. These calculations can take into account the influence of chiral catalysts or auxiliaries, which are often employed in asymmetric synthesis. This predictive power is invaluable for optimizing reaction conditions to favor the formation of the desired (R)-enantiomer, thereby increasing the efficiency and cost-effectiveness of the synthesis.
Ligand-Protein Interaction Modeling for Enzyme Studies
(R)-2-Aminopent-4-ynoic acid is known to be an inhibitor of several enzymes, including γ-aminobutyrate aminotransferase (GABA-AT), a key enzyme in the metabolism of the inhibitory neurotransmitter GABA. nih.gov Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein target.
A hypothetical docking of (R)-2-Aminopent-4-ynoic acid into the GABA-AT active site would likely show interactions between the carboxylate and amino groups of the ligand with charged and polar residues in the active site, mimicking the binding of the natural substrate, GABA. The terminal alkyne group is crucial for its mechanism-based inhibition, where it is believed to covalently modify the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor of the enzyme.
Table 1: Predicted Interacting Residues in Enzyme Active Sites for Propargyl-Containing Inhibitors
| Enzyme | Inhibitor | Key Interacting Residues (Predicted) | Type of Interaction |
|---|---|---|---|
| L-Amino Acid Oxidase | L-Propargylglycine | His223, Arg322 | Covalent Modification |
Quantum Chemical Calculations for Understanding Reactivity and Electronic Structure
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deep understanding of the electronic structure and reactivity of a molecule. mdpi.commdpi.comanalis.com.mychemrxiv.orgresearchgate.net For (R)-2-Aminopent-4-ynoic acid, these calculations can elucidate the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.
These electronic properties are fundamental to the molecule's chemical behavior. For instance, the reactivity of the terminal alkyne group, which is central to its inhibitory mechanism, can be rationalized by examining the local electronic structure. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity, with a smaller gap suggesting higher reactivity.
While specific DFT studies on (R)-2-Aminopent-4-ynoic acid are not widely reported, such calculations would provide valuable data. The table below presents hypothetical, yet representative, data that would be expected from such a study, based on general principles of quantum chemistry.
Table 2: Hypothetical Quantum Chemical Properties of (R)-2-Aminopent-4-ynoic Acid
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | ~ -9.5 eV | Relates to the ability to donate electrons |
| LUMO Energy | ~ -0.5 eV | Relates to the ability to accept electrons |
| HOMO-LUMO Gap | ~ 9.0 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | ~ 2.5 D | Influences solubility and non-covalent interactions |
| Mulliken Charge on Cα | ~ +0.1 e | Indicates electrophilicity of the alpha-carbon |
Structure-Activity Relationship (SAR) Studies for Rational Design of Analogs
Structure-Activity Relationship (SAR) studies are crucial for the rational design of new, more potent, and selective enzyme inhibitors. These studies involve systematically modifying the structure of a lead compound, such as (R)-2-Aminopent-4-ynoic acid, and evaluating the impact of these changes on its biological activity. nih.govnih.govresearchgate.netebi.ac.uk
For inhibitors of GABA-AT, SAR studies have revealed several key principles. The presence of an acidic group (like the carboxylic acid in (R)-2-Aminopent-4-ynoic acid) and an amino group at a specific distance are generally required for binding to the active site. The nature and position of the functional group responsible for inactivation (the alkyne in this case) are also critical.
While a comprehensive SAR study on a series of (R)-2-Aminopent-4-ynoic acid analogs is not available in the literature, studies on other acetylenic inhibitors and GABA uptake inhibitors provide valuable insights. nih.govmedchemexpress.com For example, the length of the carbon chain and the position of the alkyne can significantly affect inhibitory potency and selectivity.
Table 3: Inferred Structure-Activity Relationships for GABA-AT Inhibitors Based on Related Compounds
| Structural Modification | Effect on Activity | Rationale |
|---|---|---|
| Removal of Carboxylic Acid | Decreased Activity | Loss of key interaction with active site residues |
| Altering Stereochemistry (S-enantiomer) | Decreased Activity | Improper fit in the chiral active site |
| Lengthening/Shortening the Propargyl Chain | Variable | Optimal chain length required for proper positioning of the alkyne |
| Replacing Alkyne with Alkene | Altered Mechanism/Potency | Changes in the electrophilicity and geometry of the reactive group |
Advanced Spectroscopic and Analytical Methodologies for Research Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Research Constructs and Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including (R)-2-Aminopent-4-ynoic acid hydrochloride. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.
In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton are observed. The chemical shift (δ) of these signals is indicative of the electronic environment of the protons. For instance, the acetylenic proton at one end of the molecule would appear in a characteristic upfield region, while the alpha-proton adjacent to the amino and carboxyl groups would have a distinct downfield shift. Spin-spin coupling between adjacent protons provides further structural information, revealing the connectivity of the carbon backbone.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom gives rise to a separate signal, and the chemical shifts of these signals are highly sensitive to the nature of the functional groups attached to the carbon atoms. The carbons of the carboxylic acid, the alkyne, and the aliphatic chain will all resonate at characteristic frequencies.
When this compound is incorporated into larger research constructs, such as peptides or as a ligand for a protein, NMR spectroscopy can be used to study the interactions between the molecule and its binding partner. Techniques like Saturation Transfer Difference (STD) NMR and Water-LOGSY can identify which protons of the ligand are in close proximity to the protein, thereby mapping the binding epitope. Chemical shift perturbation studies, where the NMR spectrum of the protein is monitored upon addition of the ligand, can reveal the binding site on the protein surface.
Interactive Data Table: Representative ¹H NMR Chemical Shifts for this compound
| Proton | Representative Chemical Shift (δ) ppm | Multiplicity |
| Acetylenic-H | 2.0 - 2.5 | Triplet |
| Propargylic-CH₂ | 2.5 - 3.0 | Multiplet |
| α-CH | 3.5 - 4.0 | Triplet |
| NH₃⁺ | 7.5 - 8.5 | Broad Singlet |
Note: Actual chemical shifts can vary depending on the solvent and concentration.
Mass Spectrometry (MS) Techniques for Identification and Quantification in Proteomic and Metabolomic Research
Mass spectrometry (MS) is an indispensable tool for the identification and quantification of molecules in complex biological samples, making it central to proteomic and metabolomic studies involving this compound. The terminal alkyne group of this amino acid makes it particularly amenable to "click chemistry," a powerful bioorthogonal ligation reaction. This allows for the attachment of reporter tags, such as biotin (B1667282) or fluorescent dyes, which facilitates the enrichment and detection of proteins or metabolites that have incorporated or reacted with (R)-2-Aminopent-4-ynoic acid.
In proteomics, a strategy known as activity-based protein profiling (ABPP) can utilize alkyne-containing probes to identify the cellular targets of a compound. nih.govwikipedia.org In a typical ABPP workflow, a biological system is treated with this compound. Proteins that are covalently modified by the compound are then tagged via a click reaction with an azide-containing reporter. These tagged proteins can be enriched, for example, using streptavidin beads if the tag is biotin. The enriched proteins are then digested into peptides and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). acs.orgnih.gov The resulting MS/MS spectra are searched against protein databases to identify the modified proteins and the specific sites of modification. acs.orgnih.gov
Interactive Data Table: A Representative Workflow for Proteomic Identification of Targets
| Step | Description |
| 1. Labeling | Treat cells or cell lysate with this compound. |
| 2. Click Reaction | Ligate a reporter tag (e.g., biotin-azide) to the alkyne group of the incorporated amino acid. |
| 3. Enrichment | Isolate the biotin-tagged proteins using streptavidin affinity purification. |
| 4. Digestion | Proteolytically digest the enriched proteins into peptides. |
| 5. LC-MS/MS Analysis | Separate the peptides by liquid chromatography and analyze by tandem mass spectrometry. |
| 6. Data Analysis | Identify the modified peptides and proteins by database searching. |
In metabolomics, MS is used to profile the complete set of small-molecule metabolites in a biological sample. If this compound is introduced into a biological system, its metabolic fate can be traced using MS. By comparing the metabolomes of treated and untreated samples, researchers can identify new metabolites derived from the compound and observe changes in endogenous metabolic pathways. High-resolution mass spectrometers can provide accurate mass measurements, which aid in the elemental composition determination of unknown metabolites.
Chromatographic Methods (e.g., HPLC, GC) for Purification and Analysis of Research Samples
Chromatographic techniques are essential for the purification and analysis of this compound and its derivatives. High-performance liquid chromatography (HPLC) is the most widely used method for this purpose. creative-proteomics.com
For the purification of this compound from a synthetic reaction mixture or a biological extract, reversed-phase HPLC (RP-HPLC) is commonly employed. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically water and acetonitrile or methanol, often with an acid modifier like trifluoroacetic acid. The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. The elution order can be controlled by varying the composition of the mobile phase, usually through a gradient elution where the proportion of the organic solvent is increased over time.
For the analysis of the purity of a sample of this compound, analytical HPLC is used. The retention time of the compound is a characteristic property under a specific set of chromatographic conditions. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis. Different detectors can be used with HPLC, with UV-Vis spectroscopy being common for compounds with a chromophore. For amino acids that lack a strong chromophore, derivatization with a UV-active or fluorescent tag prior to HPLC analysis can enhance detection sensitivity. nih.gov
Gas chromatography (GC) can also be used for the analysis of amino acids, but it typically requires derivatization to increase the volatility of the analytes.
Interactive Data Table: Typical HPLC Parameters for the Analysis of this compound
| Parameter | Value/Description |
| Column | C18 reversed-phase, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm (after derivatization if necessary) |
| Injection Volume | 10 µL |
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) of this compound-Containing Biomolecules
X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques for determining the three-dimensional structures of biomolecules at atomic or near-atomic resolution. These methods can provide invaluable insights into how this compound interacts with its biological targets.
X-ray crystallography requires the formation of well-ordered crystals of the biomolecule of interest, either alone or in complex with a ligand. If this compound binds to or is incorporated into a protein that can be crystallized, X-ray diffraction analysis of the crystals can reveal the precise atomic coordinates of the protein and the bound ligand. This allows for a detailed visualization of the binding pocket and the specific interactions, such as hydrogen bonds and van der Waals contacts, that mediate the binding. For example, the crystal structure of cystathionine (B15957) γ-lyase in complex with the inhibitor propargylglycine (B1618536) has been elucidated, providing a structural basis for its inhibitory mechanism. nih.govnih.gov
Cryo-EM is a technique that is particularly well-suited for determining the structures of large protein complexes, membrane proteins, and other challenging biological assemblies that are difficult to crystallize. nih.govubc.ca In cryo-EM, a solution of the sample is rapidly frozen in a thin layer of vitreous ice, and the frozen-hydrated particles are then imaged in a transmission electron microscope. youtube.com Thousands of two-dimensional projection images of the particles in different orientations are computationally combined to reconstruct a three-dimensional density map of the molecule. At high resolution, this map can be used to build an atomic model of the biomolecule. If this compound is used to label a specific protein within a large complex, cryo-EM could potentially be used to visualize the location of the label and thus the position of the protein within the complex.
Both X-ray crystallography and cryo-EM provide static snapshots of biomolecular structures. However, these structures are fundamental to understanding the function of the biomolecules and the mechanism of action of interacting molecules like this compound.
Future Directions and Emerging Research Avenues for R 2 Aminopent 4 Ynoic Acid Hydrochloride
Exploration of Novel Bioorthogonal Reactions and Chemistries
The terminal alkyne group of (R)-2-aminopent-4-ynoic acid is a key functional handle for bioorthogonal chemistry, which focuses on chemical reactions that can occur in living systems without interfering with native biochemical processes. While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a well-established reaction for this compound, future research is actively exploring a wider repertoire of bioorthogonal transformations. mdpi.commedchemexpress.com
Emerging strategies aim to expand the toolkit of reactions available for this and other alkyne-containing molecules. These include:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): As an alternative to the potentially toxic copper catalyst used in CuAAC, SPAAC utilizes strained cyclooctynes that react spontaneously with azides. acs.org The development of new strained alkynes with improved kinetics and stability is a continuing area of research. nih.gov
Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: This reaction between an electron-rich dienophile (such as the alkyne in (R)-2-aminopent-4-ynoic acid) and an electron-poor diene (like a tetrazine) is known for its exceptionally fast reaction rates, making it highly suitable for in vivo applications where rapid labeling is crucial. acs.orgnih.gov
Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC): This reaction offers an alternative to azide-based chemistry, reacting strained alkynes with nitrones. iris-biotech.de
Copper-Free Sonogashira Coupling: Traditionally a palladium-catalyzed cross-coupling reaction, recent advancements are exploring copper-free versions that would be more amenable to biological environments. sigmaaldrich.com
Glaser-Hay Coupling: This copper-catalyzed reaction enables the homocoupling of terminal alkynes to form diynes, a transformation that could be adapted for specific cross-linking applications in biological systems. sigmaaldrich.com
The development of mutually orthogonal bioorthogonal reactions is another significant frontier. acs.orgiris-biotech.de This concept involves using multiple, distinct bioorthogonal reactions simultaneously to label different molecules in the same biological system without cross-reactivity. For instance, the alkyne of (R)-2-aminopent-4-ynoic acid could be selectively reacted via CuAAC in the presence of a strained alkene that will only undergo an IEDDA reaction. This allows for more complex, multi-target labeling experiments.
| Bioorthogonal Reaction | Key Features | Potential Advantage for (R)-2-Aminopent-4-ynoic Acid |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Copper-free, driven by ring strain. | Avoids cellular toxicity associated with copper catalysts. |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | Extremely fast kinetics. | Enables rapid labeling of dynamic processes in living cells. |
| Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) | Orthogonal to azide-based reactions. | Expands the options for multi-component labeling. |
| Copper-Free Sonogashira Coupling | Forms carbon-carbon bonds. | Offers a different mode of conjugation for specific applications. |
Integration with Advanced Imaging Techniques for Cellular and Subcellular Research (Excluding Clinical Imaging)
The ability to incorporate (R)-2-aminopent-4-ynoic acid hydrochloride into proteins allows for their subsequent labeling with fluorescent probes via the bioorthogonal reactions described above. This is a powerful tool for visualizing proteins within cells. Future research will focus on leveraging this capability with cutting-edge imaging technologies to probe cellular and subcellular structures and processes with unprecedented detail.
The integration with super-resolution microscopy techniques, such as STED (Stimulated Emission Depletion), PALM (Photoactivated Localization Microscopy), and STORM (Stochastic Optical Reconstruction Microscopy), is a particularly promising avenue. These methods bypass the diffraction limit of light, allowing for the visualization of molecular interactions at the nanoscale. By labeling proteins of interest with bright, photostable dyes using (R)-2-aminopent-4-ynoic acid as a handle, researchers can map their precise locations and organization within cellular compartments.
Another emerging area is the development of fluorogenic probes. These are molecules that are non-fluorescent until they undergo a bioorthogonal reaction, at which point they "turn on" and emit light. This reduces background noise and allows for the imaging of newly synthesized proteins or the tracking of specific molecular events in real-time. The design of novel acridone (B373769) derivatives that exhibit Aggregation-Induced Emission (AIE) is also relevant; these molecules become highly fluorescent upon aggregation, a property that can be exploited for selective imaging in the crowded cellular environment. nih.gov
| Advanced Imaging Integration | Research Focus | Scientific Insight |
| Super-Resolution Microscopy | Labeling proteins with suitable fluorophores for techniques like STORM and PALM. | Nanoscale mapping of protein localization and interactions. |
| Live-Cell Imaging | Use of fluorogenic probes that activate upon reaction with the alkyne tag. | Real-time tracking of protein synthesis, trafficking, and interactions. |
| AIE-based Probes | Development of probes that fluoresce upon binding or aggregation within the cell. | High-contrast imaging in complex biological media. |
High-Throughput Screening Methodologies for Identification of Enzyme Modulators and Biological Targets
High-throughput screening (HTS) is a critical tool in drug discovery and chemical biology for testing large libraries of compounds for their effects on a biological target. researchgate.netwikipedia.org The unique structure of this compound makes it an intriguing candidate for use in novel HTS methodologies, particularly in fragment-based screening and target-guided synthesis.
In Kinetic Target-Guided Synthesis (TGS) , the biological target itself facilitates the synthesis of its own inhibitor from a pool of reactive fragments. rsc.org The alkyne group of (R)-2-aminopent-4-ynoic acid can serve as a reactive fragment that, in the presence of a target protein and a corresponding azide-containing fragment, can be "clicked" together on the protein's surface to form a high-affinity bidentate ligand. This approach can accelerate the discovery of modulators for challenging targets like protein-protein interactions. rsc.orgresearchgate.net
Furthermore, libraries of compounds derived from (R)-2-aminopent-4-ynoic acid, where the alkyne is used as a point of diversification, can be screened for enzyme inhibitory activity. Fluorescence-based assays are a common readout method in HTS for enzyme inhibitors. researchgate.netwikipedia.org For example, a library of alkynylated amino acids could be screened against a panel of enzymes, with hits being identified by a change in fluorescence signal. This approach has been used to identify inhibitors for enzymes like ZDHHC acyltransferases. nih.gov Quantitative HTS (qHTS) can provide concentration-response curves for every compound in a library, offering a more detailed understanding of their activity and reducing false positives.
| Screening Methodology | Role of this compound | Potential Outcomes |
| Kinetic Target-Guided Synthesis (TGS) | As an alkyne-containing fragment in a library of reactive molecules. | Rapid identification of potent, target-assembled inhibitors. |
| Fragment-Based Screening | As a core fragment for building libraries of more complex molecules. | Identification of starting points for drug discovery programs. |
| Quantitative High-Throughput Screening (qHTS) | In libraries of derivatives to be screened against enzyme targets. | Discovery of novel enzyme modulators and their activity profiles. |
Potential Applications in Advanced Materials Science and Supramolecular Chemistry
The fields of materials science and supramolecular chemistry are increasingly looking to biological building blocks to create novel materials with advanced properties. Amino acids are particularly attractive due to their chirality, biocompatibility, and ability to form well-defined structures through non-covalent interactions like hydrogen bonding and π-π stacking. mdpi.comresearchgate.net
The dual nature of this compound—an amino acid and a terminal alkyne—opens up exciting possibilities for materials synthesis:
Polymer Functionalization: The alkyne group serves as a versatile handle for "clicking" this amino acid onto polymer backbones or using it as a monomer in polymerization reactions. acs.orgresearchgate.net This allows for the creation of functional polymers with pendant amino acid groups, which can influence properties like solubility, self-assembly, and biocompatibility. For example, alkyne-functionalized polyesters have been synthesized and cross-linked via thiol-yne chemistry to create soft, degradable elastomers with mechanical properties similar to human soft tissues. acs.orgnih.gov
Supramolecular Self-Assembly: Amino acids and their derivatives are known to self-assemble into a variety of nanostructures, including fibers, ribbons, and vesicles. mdpi.comresearchgate.net The chirality of (R)-2-aminopent-4-ynoic acid can play a critical role in directing the formation of these higher-order structures. mdpi.com By modifying the amino or carboxyl groups, it is possible to create amphiphilic molecules that self-assemble into supramolecular polymers, which are held together by reversible non-covalent bonds. nih.govwikipedia.org These materials can exhibit interesting properties such as self-healing and stimuli-responsiveness.
Peptide-Based Materials: Incorporating (R)-2-aminopent-4-ynoic acid into short peptide sequences provides a method for creating peptide-based materials that can be cross-linked or functionalized through the alkyne group. nih.gov This could lead to the development of novel hydrogels for tissue engineering, drug delivery systems, or as scaffolds for biocatalysis.
| Material Application | Key Feature Utilized | Potential Material Type |
| Polymer Synthesis | Terminal alkyne for click chemistry or polymerization. | Functionalized elastomers, biodegradable polyesters, smart polymers. |
| Supramolecular Chemistry | Chirality and non-covalent interactions of the amino acid. | Self-assembling nanofibers, stimuli-responsive gels, self-healing materials. |
| Peptide-Based Materials | Incorporation into peptide chains via standard synthesis. | Cross-linked hydrogels, functional biomaterials, drug delivery vehicles. |
Q & A
Q. Basic
- Chiral HPLC : To distinguish between (R)- and (S)-enantiomers, using columns like Chiralpak AD-H with hexane/isopropanol mobile phases.
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., D₂O as solvent) to verify the alkyne proton (δ ~2.5 ppm) and amine group (δ ~1.8 ppm).
- X-ray Crystallography : For absolute configuration confirmation .
What experimental strategies are used to investigate the inhibitory effects of this compound on aldose reductase?
Q. Advanced
- Enzyme Kinetics : Perform in vitro assays using recombinant aldose reductase (ALR2). Measure IC₅₀ values via spectrophotometric detection of NADPH oxidation.
- Mechanistic Studies : Compare inhibition constants (Ki) for (R)- vs. (S)-enantiomers to assess stereospecificity.
- Molecular Docking : Use software like AutoDock Vina to predict binding interactions between the alkyne group and ALR2's active site .
How does the presence of the alkyne group influence the chemical reactivity and biological activity compared to saturated analogs?
Q. Advanced
- Chemical Reactivity : The alkyne enables click chemistry (e.g., Huisgen cycloaddition) for bioconjugation. It can also undergo oxidation to diketones or carboxylic acids under strong oxidizing conditions (e.g., KMnO₄) .
- Biological Activity : SAR studies show that the alkyne enhances ALR2 inhibition compared to saturated chains (e.g., 2-aminopentanoic acid), likely due to increased hydrophobic interactions .
What are the key considerations in designing comparative studies between (R)- and (S)-enantiomers of 2-Aminopent-4-ynoic acid hydrochloride?
Q. Advanced
- Chiral Separation : Use preparative HPLC with chiral stationary phases to isolate enantiomers.
- Bioactivity Assays : Test both enantiomers in parallel under identical conditions (e.g., cell lines, enzyme batches) to minimize variability.
- Data Normalization : Account for differences in solubility or stability using internal standards (e.g., deuterated DMSO for NMR) .
What are the recommended storage conditions and solubility profiles for this compound to ensure stability in experimental setups?
Q. Basic
- Storage : -20°C in airtight, desiccated containers to prevent hygroscopic degradation.
- Solubility :
How can researchers address discrepancies in bioactivity data when using this compound across different in vitro models?
Q. Advanced
- Purity Verification : Recheck enantiomeric purity via chiral HPLC if bioactivity varies unexpectedly.
- Assay Optimization : Standardize cell permeability conditions (e.g., use of transport inhibitors like cyclosporine H in cell-based assays).
- Meta-Analysis : Compare data across studies using normalized metrics (e.g., fold-change relative to controls) to identify model-specific biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
